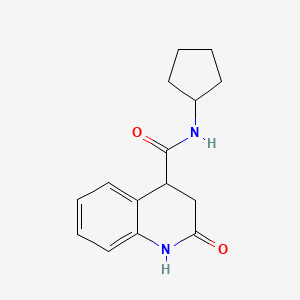
N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide, also known as CPQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPQ belongs to the class of quinolone derivatives, which are known to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to inhibit the activity of COX-2 by binding to its active site. This results in a decrease in the production of prostaglandins, which are involved in the inflammatory response. N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has also been shown to activate the caspase pathway, which is involved in the induction of apoptosis in cancer cells. Furthermore, N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to inhibit the replication of HCV by blocking the entry of the virus into host cells.
Biochemical and Physiological Effects:
N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to decrease the production of prostaglandins, which are involved in the inflammatory response. This results in a decrease in inflammation and pain. N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has also been shown to induce apoptosis in cancer cells, which can lead to tumor regression. Additionally, N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to inhibit the replication of HCV, which can lead to the development of new anti-viral therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is its versatility in its potential therapeutic applications. N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, which make it a promising candidate for the development of new therapies. Additionally, N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to be relatively stable under various conditions, which makes it suitable for use in lab experiments.
One limitation of N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is its relatively low yield during synthesis. This can make it difficult to obtain large quantities of N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide for use in lab experiments. Additionally, N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to have low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide. One potential direction is the development of new anti-inflammatory therapies based on the inhibition of COX-2 by N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide. Another potential direction is the development of new anti-cancer therapies based on the induction of apoptosis by N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide. Additionally, the development of new anti-viral therapies based on the inhibition of HCV replication by N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is another potential direction. Furthermore, the optimization of the synthesis method for N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide to increase yield and solubility is another potential direction for future research.
Métodos De Síntesis
N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide can be synthesized using a variety of methods, including the condensation of cyclopentanone with 2-aminobenzophenone followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 2-aminobenzophenone with cyclopentanone in the presence of acetic acid and acetic anhydride. The yield of N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide using these methods ranges from 40% to 60%.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been extensively studied for its potential therapeutic applications, including as an anti-inflammatory, anti-cancer, and anti-viral agent. N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to inhibit the replication of hepatitis C virus (HCV) in vitro.
Propiedades
IUPAC Name |
N-cyclopentyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-14-9-12(11-7-3-4-8-13(11)17-14)15(19)16-10-5-1-2-6-10/h3-4,7-8,10,12H,1-2,5-6,9H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTBXDUEWQOYRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CC(=O)NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dimethyl-N-[1-(2-methylphenyl)ethyl]-6-oxopyran-3-carboxamide](/img/structure/B7491983.png)
![7-Methyl-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7491987.png)
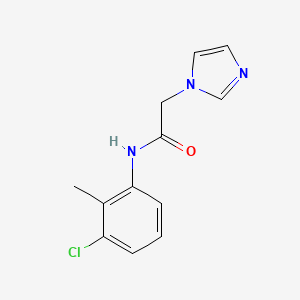

![2-[(3,4-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492023.png)
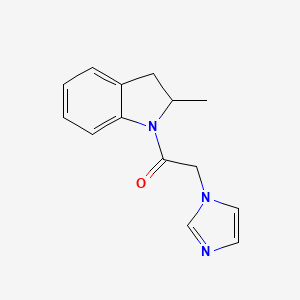
![2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492046.png)
![2-[(3,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492052.png)
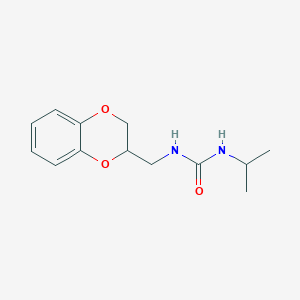
![2-[(3,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492066.png)
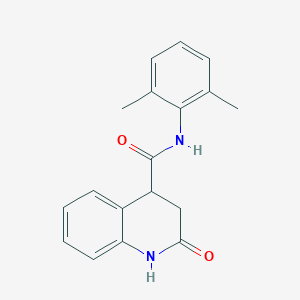
![2-[(3,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492074.png)
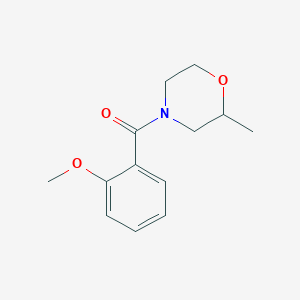
![2-[(3-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7492098.png)